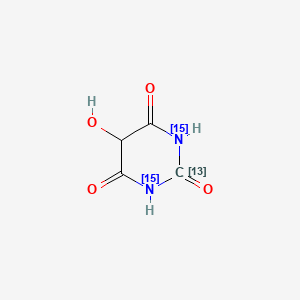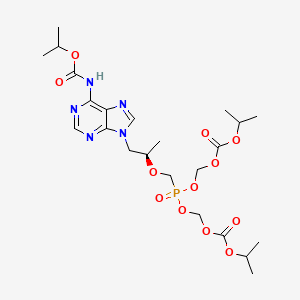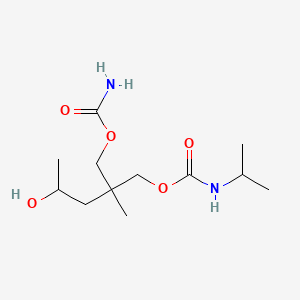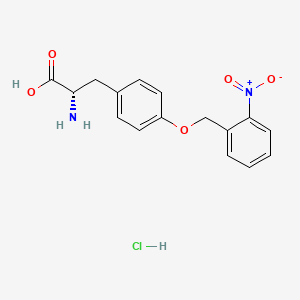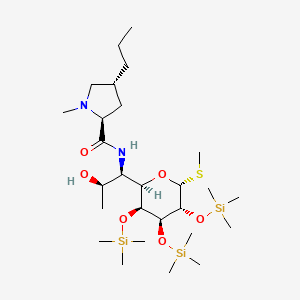
2,3,4-Tri-O-trimethylsilyllincomycin
説明
2,3,4-Tri-O-trimethylsilyllincomycin is a derivative of lincomycin, a lincosamide antibiotic. This compound is characterized by the presence of three trimethylsilyl groups attached to the lincomycin molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin typically involves the protection of hydroxyl groups in lincomycin using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme can be summarized as follows:
Starting Material: Lincomycin
Reagent: Trimethylsilyl chloride (TMSCl)
Base: Imidazole
Solvent: Anhydrous dichloromethane (DCM)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the formation of this compound as the major product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions
2,3,4-Tri-O-trimethylsilyllincomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2,3,4-Tri-O-trimethylsilyllincomycin has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Studied for its potential antibacterial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in developing new antibiotics or drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of 2,3,4-Tri-O-trimethylsilyllincomycin involves its interaction with bacterial ribosomes, similar to other lincosamide antibiotics. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. The trimethylsilyl groups enhance its stability and solubility, potentially improving its efficacy .
類似化合物との比較
Similar Compounds
Lincomycin: The parent compound of 2,3,4-Tri-O-trimethylsilyllincomycin, used as an antibiotic.
Clindamycin: Another lincosamide antibiotic with similar antibacterial properties.
Trimethylsilyl Derivatives: Other compounds with trimethylsilyl groups used for protecting hydroxyl groups in organic synthesis.
Uniqueness
This compound is unique due to the presence of three trimethylsilyl groups, which provide enhanced stability and solubility compared to its parent compound, lincomycin. This makes it a valuable reagent in organic synthesis and a potential candidate for further pharmaceutical development .
特性
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N2O6SSi3/c1-14-15-19-16-20(29(3)17-19)26(31)28-21(18(2)30)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27,30H,14-17H2,1-13H3,(H,28,31)/t18-,19-,20+,21-,22-,23+,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYTEMTZAKTHT-ZONSCHRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58N2O6SSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858543 | |
| Record name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25420-97-7 | |
| Record name | 2,3,4-Tri-o-trimethylsilyllincomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025420977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRI-O-TRIMETHYLSILYLLINCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/598XD7Z5W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


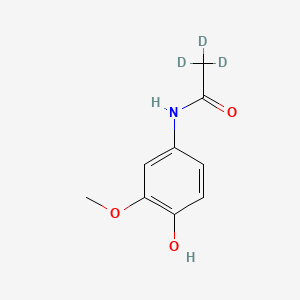

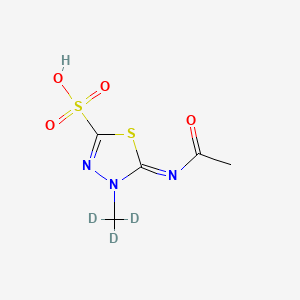
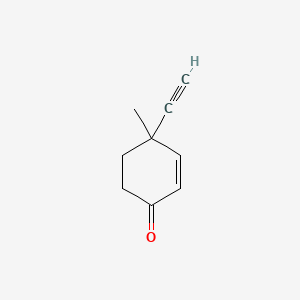
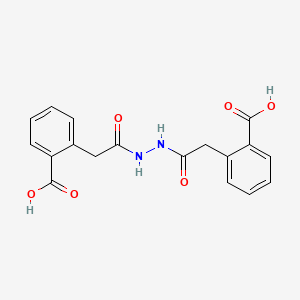
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
